N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that belongs to the class of oxadiazoles and pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of 1-isopropyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with acetic anhydride to yield the desired oxadiazole derivative. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-1H-pyrazole-3-carboxylic acid
- 1-isopropyl-1H-pyrazole-3-acetic acid
- 3,5-dimethyl-1H-pyrazole-1-acetic acid
Uniqueness
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of both the oxadiazole and pyrazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds .
Properties
IUPAC Name |
N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-6(2)15-5-4-8(14-15)9-12-13-10(17-9)11-7(3)16/h4-6H,1-3H3,(H,11,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFAPYHPNGDIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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